N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a benzyloxy group and a fluorophenoxyacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidine core in the presence of a base.
Formation of the Fluorophenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 4-fluorophenoxyacetic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrimidine or phenoxy rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c20-15-6-8-16(9-7-15)25-12-18(24)23-17-10-19(22-13-21-17)26-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERRAIXKZFGDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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